

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-3,4-Dihydroquinazolin-
2(1h)-One

Cat. No.: B1587318

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of **3-Methyl-3,4-dihydroquinazolin-2(1H)-one**. Given the nascent stage of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Quinazolinone Core and the Imperative of Solubility

3-Methyl-3,4-dihydroquinazolin-2(1H)-one belongs to the quinazolinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility chief among them.

Poor solubility can severely hamper drug development, leading to unpredictable in vitro results, poor bioavailability, and challenges in formulation.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of **3-Methyl-3,4-dihydroquinazolin-2(1H)-one** in various solvents is not merely a data-gathering exercise; it is a fundamental prerequisite for its

rational development. This guide will equip the researcher with the theoretical knowledge and practical protocols to undertake this essential characterization.

Physicochemical Profile of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

Understanding the inherent chemical and physical properties of a compound is the first step in predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O	[4][5][6]
Molecular Weight	162.19 g/mol	[4][5][6]
Melting Point	200-203 °C	[6][7]
Computed LogP	1.66	[5]
Topological Polar Surface Area (TPSA)	32.34 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	1	[5]

The quinazolinone scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[8] While a specific pKa for this compound is not readily available in the literature, it is expected to be a weak base. This implies that its aqueous solubility will increase in acidic conditions (lower pH) where the molecule can be protonated to form a more soluble salt.[8][9]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid.

"Like Dissolves Like": The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility.

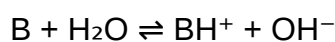
- Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
- Aprotic Polar Solvents (e.g., DMSO, DMF) have large dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds. Studies on related pyrazoloquinazoline derivatives have shown that solubility is often greatest in N,N-dimethylformamide (DMF).^[10]
- Nonpolar Solvents (e.g., hexane, toluene) have small dipole moments and dissolve nonpolar solutes through van der Waals forces.

The Influence of Temperature

For most solid solutes, solubility increases with temperature.^{[9][10]} This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. This relationship is crucial for crystallization processes and for determining appropriate storage conditions for stock solutions.

The Critical Impact of pH

As previously mentioned, the solubility of ionizable compounds is highly pH-dependent.^{[8][11]} For a basic compound like **3-Methyl-3,4-dihydroquinazolin-2(1H)-one**, the equilibrium between the neutral form (B) and its protonated, conjugate acid form (BH⁺) is governed by the pH of the solution and the compound's pK_a.



At a pH below the pK_a, the protonated form (BH⁺) will predominate. This ionic form is generally much more soluble in aqueous media than the neutral form. Therefore, adjusting the pH of aqueous buffers can be a powerful tool to enhance the solubility of this compound.^[8]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method.^{[12][13][14]} This method is widely accepted for its reliability and accuracy.^[13] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached.^{[12][15]}

Detailed Protocol: The Shake-Flask Method

This protocol outlines the steps to determine the solubility of **3-Methyl-3,4-dihydroquinazolin-2(1H)-one** in a chosen solvent at a specific temperature.

Materials and Equipment:

- **3-Methyl-3,4-dihydroquinazolin-2(1H)-one** (solid, high purity)
- Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, DMSO)
- Glass vials with screw caps
- Analytical balance (readable to ± 0.1 mg)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Step-by-Step Procedure:

- Preparation:
 - Add an excess amount of solid **3-Methyl-3,4-dihydroquinazolin-2(1H)-one** to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.^[14]

- Prepare at least three replicate vials for each solvent to ensure reproducibility.
- Equilibration:
 - Tightly cap the vials to prevent solvent evaporation.[\[13\]](#)
 - Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). [\[13\]](#)
 - Agitate the vials for a sufficient time to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is typically required.[\[2\]](#)[\[15\]](#) It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle.
 - Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially high results.[\[16\]](#)
 - Centrifugation: Centrifuge the vials at high speed to pellet the solid.
 - Filtration: Use a syringe filter (e.g., 0.22 µm PVDF or PTFE) to filter the supernatant. Ensure the filter material does not bind the compound.
- Quantification:
 - Carefully pipette a known volume of the clear, saturated solution into a volumetric flask and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
 - Determine the concentration of the dissolved compound using a suitable and pre-validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[16\]](#)

- UV-Vis Spectroscopy: Measure the absorbance at the compound's λ_{max} . This requires the compound to have a chromophore and is best for pure solutions.
- HPLC: This is the preferred method as it can separate the parent compound from any potential impurities or degradants, providing a more accurate measurement.^[16] A calibration curve must be generated using standard solutions of known concentrations.
- Calculation:
 - Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. The result is typically expressed in units of mg/mL or $\mu\text{g/mL}$.

Causality and Self-Validation in the Protocol

- Why excess solid? To ensure the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.^[12]
- Why 24+ hours of shaking? To allow sufficient time for the dissolution process to reach a true equilibrium state.^[2] Shorter times may only yield kinetic solubility, which can be misleading.^[12]
- Why careful phase separation? Any undissolved microparticles in the sample will be measured by the analytical instrument, leading to a significant overestimation of the actual solubility.^[13]
- Why a calibration curve? To establish a linear relationship between the instrument's response (e.g., absorbance or peak area) and the concentration of the analyte, ensuring accurate quantification.

Data Presentation and Visualization

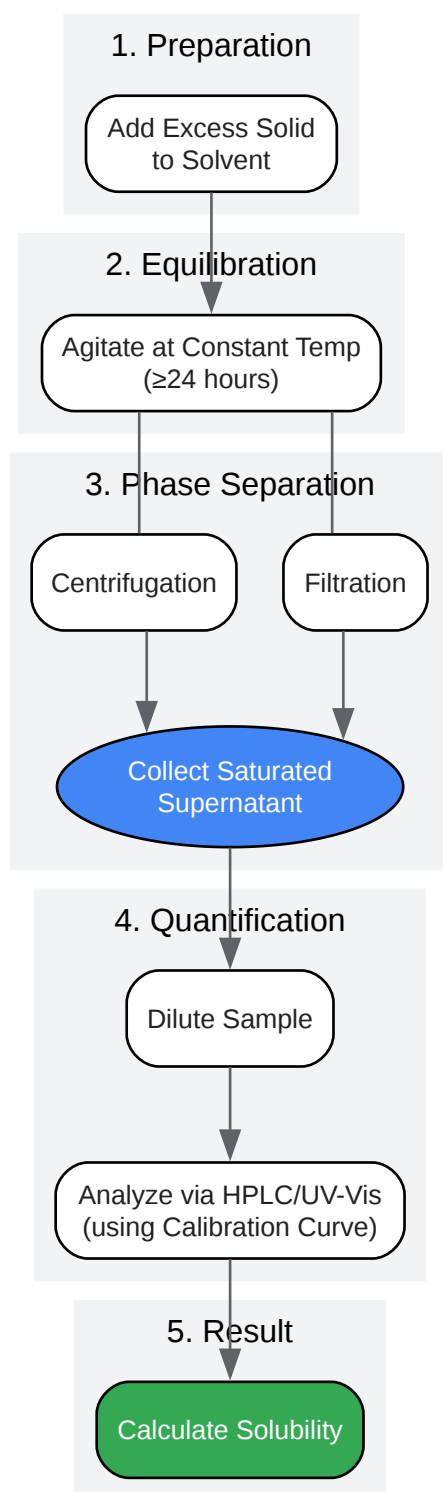
All quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

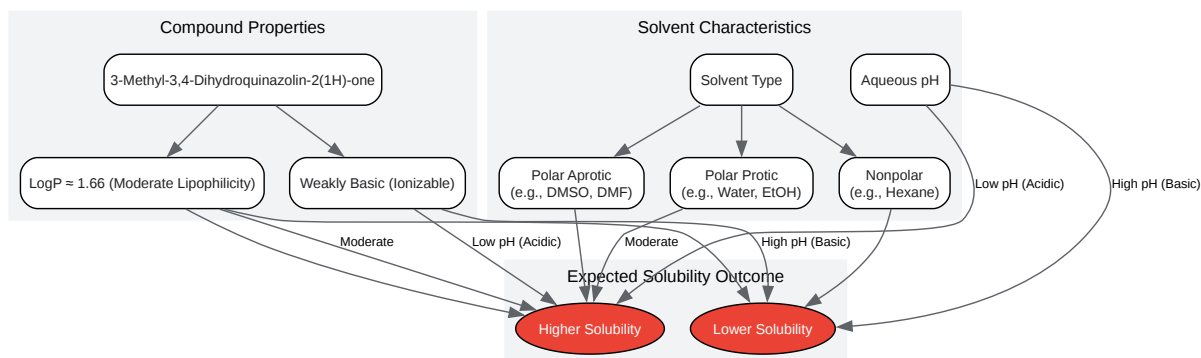
Table 2: Experimental Solubility Data for **3-Methyl-3,4-Dihydroquinazolin-2(1H)-one**

Solvent/Medium	pH (for aqueous)	Temperature (°C)	Solubility (mg/mL) ± SD	Analytical Method
Purified Water	[Record Value]	25	[Record Value]	HPLC-UV
PBS Buffer	7.4	25	[Record Value]	HPLC-UV
0.1 M HCl	1.0	25	[Record Value]	HPLC-UV
Ethanol	N/A	25	[Record Value]	HPLC-UV
DMSO	N/A	25	[Record Value]	HPLC-UV
[Other Solvents]	N/A	25	[Record Value]	HPLC-UV

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination method.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C₉H₁₀N₂O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-二氢-3-甲基-2(1H)-喹唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,4-DIHYDRO-3-METHYL-2(1H)-QUINAZOLINONE CAS#: 24365-65-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. cibtech.org [cibtech.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [3-Methyl-3,4-Dihydroquinazolin-2(1h)-One solubility in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587318#3-methyl-3-4-dihydroquinazolin-2-1h-one-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com